Welcome to the BenchChem Online Store!
molecular formula C9H4N2O2 B1626696 2,3-Dioxoindoline-5-carbonitrile CAS No. 61394-92-1

2,3-Dioxoindoline-5-carbonitrile

Cat. No. B1626696
M. Wt: 172.14 g/mol
InChI Key: FTNCNIBQOCAFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04252723

Procedure details

According to the general procedure, using an equimolar amount of potassium t-butoxide, 0.62 g of 5-cyano-3-methylthiooxindole in 200 ml of dry tetrahydrofuran was stirred and aerated for 9 h at 0° C. and 15 h at 25° C. Acidification with 0.25 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and standard workup (vide supra), gave an orange solid. Recrystallization from 95% ethanol gave 0.18 g (35% yield) of 5-cyanoisatin, mp 273°-274° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-cyano-3-methylthiooxindole
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[C:7]([C:9]1[CH:10]=C2[C:15](=[CH:16][CH:17]=1)[NH:14]C(=S)C2C)#[N:8].[O:20]1CCCC1>>[C:7]([C:9]1[CH:10]=[C:1]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:3](=[O:20])[C:2]2=[O:4])#[N:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
5-cyano-3-methylthiooxindole
Quantity
0.62 g
Type
reactant
Smiles
C(#N)C=1C=C2C(C(NC2=CC1)=S)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Acidification with 0.25 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and standard workup (vide supra)
CUSTOM
Type
CUSTOM
Details
gave an orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from 95% ethanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.